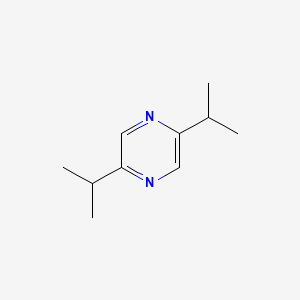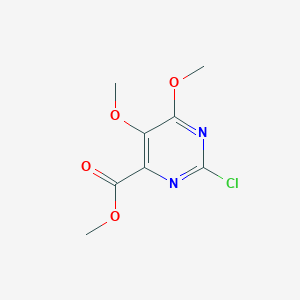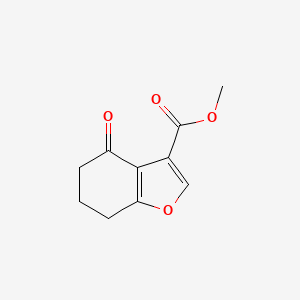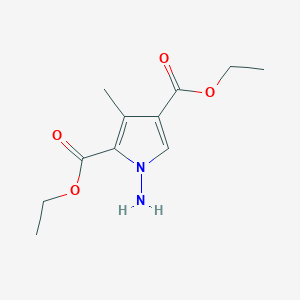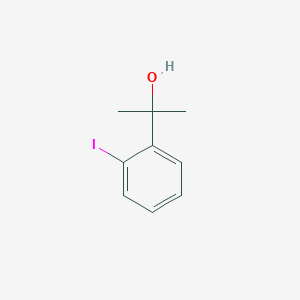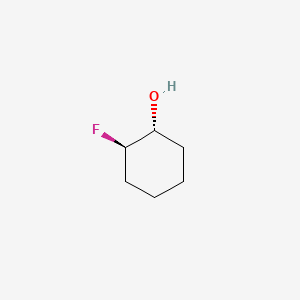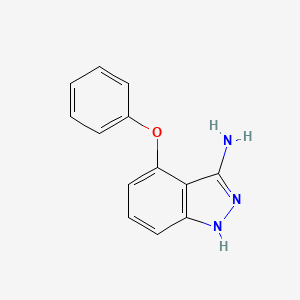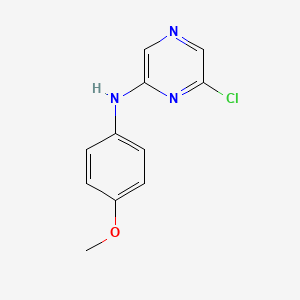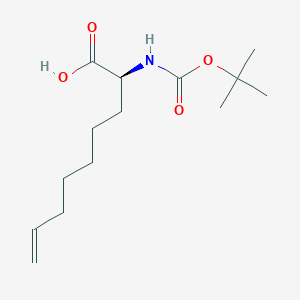
3-Phenyl-4'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4’-trifluoromethylpropiophenone is a chemical compound with the CAS Number: 67082-00-2 . It has a molecular weight of 278.27 . The IUPAC name for this compound is 3-phenyl-1-[4-(trifluoromethyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for 3-Phenyl-4’-trifluoromethylpropiophenone is 1S/C16H13F3O/c17-16(18,19)14-9-7-13(8-10-14)15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-4’-trifluoromethylpropiophenone include its molecular weight (278.27) and its IUPAC name (3-phenyl-1-[4-(trifluoromethyl)phenyl]-1-propanone) . Unfortunately, specific properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Spectroelectrochemical Properties
- The study by Aktaş Kamiloğlu et al. (2018) discusses the synthesis of new compounds related to 3-Phenyl-4'-trifluoromethylpropiophenone and their use in spectroelectrochemical applications. The synthesized phthalocyanines show properties suitable for electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Acid Dissociation Studies
- Ishimutsu, Hirose, and Sakurai (1977) studied the dissociation constants of compounds related to 3-Phenyl-4'-trifluoromethylpropiophenone, providing insights into their acid-base behavior in different environments (Ishimutsu et al., 1977).
Solvatochromic Properties and Switches
- The research by Nandi et al. (2012) on solvatochromic phenolates, which have structural similarities to 3-Phenyl-4'-trifluoromethylpropiophenone, examines their potential as solvatochromic switches and probes for solvent mixtures (Nandi et al., 2012).
Renewable Building Block for Benzoxazine
- Trejo-Machin et al. (2017) explored the use of phenolic compounds like 3-Phenyl-4'-trifluoromethylpropiophenone as renewable building blocks in the synthesis of benzoxazine, highlighting their application in material science (Trejo-Machin et al., 2017).
Preparation of Bilabelled Carboxylic Acids
- Baracchi et al. (1986) discuss the preparation of bilabelled acids using compounds structurally related to 3-Phenyl-4'-trifluoromethylpropiophenone, highlighting their importance in chemical synthesis and labeling studies (Baracchi et al., 1986).
Photocatalysis in Perfluorinated Compounds
- Maruo, Wada, and Yanagida (1992) examined the photocatalytic activities of perfluorinated compounds, which include derivatives of 3-Phenyl-4'-trifluoromethylpropiophenone, for applications like water photoreduction and photooxidation of benzene (Maruo et al., 1992).
Solvent-Free Synthesis of Coumarins
- The study by Escobar et al. (2015) on the synthesis of coumarins under solvent-free conditions involves compounds related to 3-Phenyl-4'-trifluoromethylpropiophenone, contributing to green chemistry and environmental sustainability (Escobar et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-9-7-13(8-10-14)15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQLTYUJYXYIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469289 |
Source


|
| Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4'-trifluoromethylpropiophenone | |
CAS RN |
67082-00-2 |
Source


|
| Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

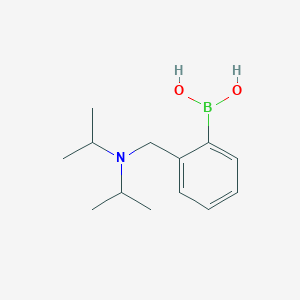


![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
